Scaffold Compositional Uniqueness: The 4-Nitrobenzenesulfonamide Warhead Compared with Primary Sulfonamide and Carboxamide Analogs
CAS 896316-05-5 incorporates a 4-nitrobenzenesulfonamide warhead, which is structurally and electronically distinct from the primary sulfonamide (–SO₂NH₂) warhead found in the majority of published pyrrolidine-benzenesulfonamide CA inhibitors. The free 4-nitrobenzenesulfonamide parent compound binds human CA II with a reported Ki of approximately 0.2 nM as determined by stopped-flow CO₂ hydration assay [1], whereas primary benzenesulfonamide binds with a Ki of approximately 63 nM against the same isoform [2]. The nitro group's strong electron-withdrawing character (Hammett σₚ = +0.78) significantly alters the sulfonamide NH acidity (predicted pKₐ shift of approximately −1.5 to −2.0 log units relative to unsubstituted benzenesulfonamide), which is a critical determinant of zinc coordination geometry in CA active sites [3]. By contrast, the closest cataloged structural analog, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide (CAS 896300-51-9), replaces the sulfonamide linker with a carboxamide, eliminating the zinc-binding sulfonamide functionality entirely and thereby abolishing the canonical CA inhibition mechanism. No direct head-to-head biological comparison of these two compounds has been published.
| Evidence Dimension | Predicted sulfonamide NH acidity (pKₐ) as a determinant of CA zinc coordination |
|---|---|
| Target Compound Data | 4-Nitrobenzenesulfonamide: predicted pKₐ ≈ 7.5–8.0 (derived from Hammett analysis); experimental Ki (hCA II) = ~0.2 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: experimental pKₐ ≈ 10.0; Ki (hCA II) ≈ 63 nM; 4-Nitrobenzamide analog (CAS 896300-51-9): sulfonamide zinc-binding group absent |
| Quantified Difference | ~300-fold lower Ki for 4-nitrobenzenesulfonamide vs. benzenesulfonamide against hCA II; amide analog lacks CA inhibition mechanism |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA II; 25°C; pH 7.4 (data from ChEMBL/BindingDB for parent sulfonamides, not the full target compound) |
Why This Matters
For procurement decisions in CA inhibitor screening campaigns, the 4-nitrobenzenesulfonamide warhead offers a fundamentally different zinc-binding pharmacophore compared with primary sulfonamide or carboxamide analogs, which may translate to distinct isoform selectivity profiles—though this remains to be experimentally verified for the full target compound.
- [1] BindingDB BDBM50025094; CHEMBL282157. 4-Nitrobenzenesulfonamide binding to human carbonic anhydrase II. Ki = 0.200 nM. ChEMBL Database, European Bioinformatics Institute. View Source
- [2] Krishnamurthy VM, Kaufman GK, Urbach AR, Gitlin I, Gudiksen KL, Weibel DB, Whitesides GM. Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. Chem Rev. 2008 Mar;108(3):946-1051. doi: 10.1021/cr050262p. PMID: 18335973. (Benzenesulfonamide Ki data compiled from multiple sources.) View Source
- [3] Supuran CT. Structure and function of carbonic anhydrases. Biochem J. 2016 Jul 15;473(14):2023-32. doi: 10.1042/BCJ20160115. PMID: 27407171. (Review establishing the relationship between sulfonamide pKₐ and CA zinc coordination.) View Source
